N-cyclopropyl-2-quinolin-8-ylacetamide
Description
N-cyclopropyl-2-quinolin-8-ylacetamide is a synthetic acetamide derivative featuring a cyclopropyl group attached to the nitrogen atom of the acetamide moiety and a quinolin-8-yl group at the α-carbon position.
Properties
IUPAC Name |
N-cyclopropyl-2-quinolin-8-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-13(16-12-6-7-12)9-11-4-1-3-10-5-2-8-15-14(10)11/h1-5,8,12H,6-7,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQGSEKLCKACJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural differences and hazard profiles between N-cyclopropyl-2-quinolin-8-ylacetamide and related compounds:
Key Observations:
Substituent Effects: The cyclopropyl group in the target compound introduces ring strain, which may enhance reactivity compared to the cyclohexyl group (a six-membered saturated ring) in the analog from . Strain energy in cyclopropane (~27 kcal/mol) could influence binding interactions or metabolic stability .
Linker Modifications: The ether linkage (quinolin-8-yl-oxy) in and introduces polarity compared to the direct acetamide C–N bond in the target compound, affecting hydrogen-bonding capacity and bioavailability.
Crystallographic and Physicochemical Insights
- The compound in was structurally characterized via X-ray crystallography, revealing intermolecular hydrogen bonds involving the amide carbonyl and water molecules in the monohydrate form . Such interactions may differ in the cyclopropyl analog due to substituent geometry.
- Cyclohexyl-containing analogs () likely exhibit lower aqueous solubility compared to cyclopropyl derivatives due to increased hydrophobicity.
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